
TUG-1609
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TUG-1609 is a fluorescent tracer for FFA2 with favorable spectroscopic properties and high affinity, as determined by bioluminescence resonance energy transfer (BRET)-based saturation and kinetic binding experiments, as well as a high specific to nonspecific BRET binding signal. The free fatty acid receptor 2 (FFA2/GPR43) is considered a potential target for treatment of metabolic and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Development and Characterization
TUG-1609 is derived from a known azetidine antagonist of FFA2, modified by attaching a nitrobenzoxadiazole (NBD) fluorophore. This modification enhances its spectroscopic properties, allowing for effective tracking and analysis of receptor interactions. Key characteristics include:
- Spectroscopic Properties : this compound exhibits a Stokes shift of 63 nm and a high quantum yield in non-polar environments, making it suitable for fluorescence-based assays.
- Binding Affinity : The compound demonstrates high affinity for FFA2, with a dissociation constant (Kd) of 65 nM, indicating its potential as a reliable tool for binding studies .
Binding Studies
This compound facilitates the assessment of thermodynamic and kinetic binding parameters for unlabeled ligands targeting FFA2. A BRET-based competition binding assay was established using this compound to determine binding constants and kinetics, providing comparable values to those obtained with radiolabeled ligands. This application is particularly valuable in drug discovery processes where understanding ligand-receptor interactions is crucial .
Metabolic Research
FFA2 is implicated in various metabolic pathways, particularly in the regulation of inflammation and energy homeostasis. This compound's ability to visualize receptor activity in real-time can aid researchers in understanding the role of FFA2 in metabolic diseases, such as obesity and diabetes. By tracking ligand interactions with FFA2, researchers can elucidate the receptor's contribution to metabolic regulation .
Inflammatory Disease Studies
The role of FFA2 in mediating anti-inflammatory responses makes this compound a potential tool for studying inflammatory diseases. Its use in cellular assays can help identify novel therapeutic targets and evaluate the efficacy of new anti-inflammatory compounds by monitoring their interactions with FFA2 .
Case Study 1: Kinetic Binding Analysis
In a study examining the binding kinetics of various ligands to FFA2 using this compound, researchers demonstrated that the fluorescent tracer could effectively differentiate between high-affinity and low-affinity ligands. This enabled the identification of promising candidates for further development as therapeutic agents targeting metabolic disorders.
Case Study 2: In Vivo Imaging
Recent advancements have explored the use of this compound in live animal models to visualize FFA2 activity in real-time. This application provides insights into how FFA2 functions within living organisms, potentially leading to breakthroughs in understanding metabolic regulation and inflammation.
Summary
This compound serves as a significant advancement in the study of free fatty acid receptors, particularly FFA2. Its development as a fluorescent tracer opens avenues for detailed binding studies and enhances our understanding of metabolic and inflammatory diseases. As research continues to explore its applications, this compound is poised to play an essential role in drug discovery and therapeutic development.
Application | Description |
---|---|
Binding Studies | Assesses thermodynamic and kinetic parameters for unlabeled ligands using BRET-based assays. |
Metabolic Research | Visualizes receptor activity to understand FFA2's role in metabolism and energy regulation. |
Inflammatory Disease Studies | Evaluates interactions with anti-inflammatory compounds targeting FFA2. |
Kinetic Binding Analysis | Differentiates between ligand affinities, aiding therapeutic candidate identification. |
In Vivo Imaging | Visualizes FFA2 activity in live models for insights into metabolic regulation. |
Eigenschaften
Molekularformel |
C36H36F3N7O6 |
---|---|
Molekulargewicht |
751.7822 |
IUPAC-Name |
1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47) |
InChI-Schlüssel |
AIDBKOYWDBMNND-UHFFFAOYSA-N |
SMILES |
O=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TUG-1609; TUG 1609; TUG1609. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.